molecular formula C10H10O3 B11925057 5-Methoxychroman-2-one

5-Methoxychroman-2-one

Cat. No.: B11925057
M. Wt: 178.18 g/mol
InChI Key: JUPBIJIFUZTSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxychroman-2-one is a heterocyclic compound that belongs to the chromanone family. It is characterized by a fused benzene and dihydropyran ring structure, with a methoxy group at the 5th position and a carbonyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxychroman-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the visible-light synthesis via a doubly decarboxylative Giese reaction. This reaction involves the use of visible light, a photoredox catalyst, a base, an anhydrous solvent, and an inert atmosphere .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxychroman-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the carbonyl group to an alcohol.

    Substitution: This can replace the methoxy group with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a hydroxyl group at the carbonyl position .

Scientific Research Applications

5-Methoxychroman-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxychroman-2-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and affect cellular signaling pathways. For instance, it has been shown to inhibit enzymes like diacylglycerol acyltransferase and protein tyrosine phosphatase, which are involved in metabolic and signaling processes .

Comparison with Similar Compounds

    Chroman-4-one: Lacks the methoxy group at the 5th position but shares a similar core structure.

    Chroman-2-one: Similar structure but without the methoxy group.

    Thiochroman-4-one: Contains a sulfur atom instead of an oxygen atom in the ring structure.

Uniqueness: 5-Methoxychroman-2-one is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

5-methoxy-3,4-dihydrochromen-2-one

InChI

InChI=1S/C10H10O3/c1-12-8-3-2-4-9-7(8)5-6-10(11)13-9/h2-4H,5-6H2,1H3

InChI Key

JUPBIJIFUZTSKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.